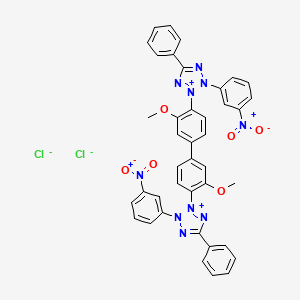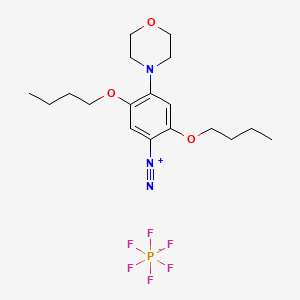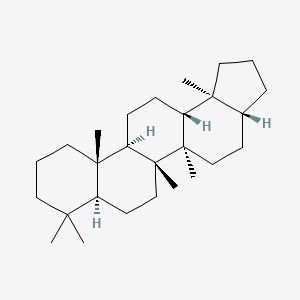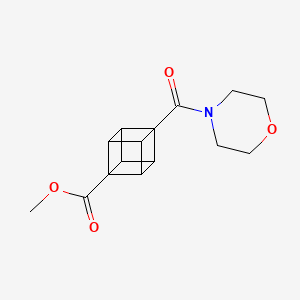
Methyl 4-(morpholinocarbonyl)cubanecarboxylate
Overview
Description
Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a chemical compound that belongs to the class of cubane derivatives. Cubane is a highly strained hydrocarbon with a unique cubic structure, which makes it an interesting scaffold in various fields of chemistry and materials science. The incorporation of the morpholinocarbonyl group into the cubane structure adds further functional diversity, making this compound valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(morpholinocarbonyl)cubanecarboxylate typically involves the functionalization of cubane carboxylic acids. . This method allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes, providing a convenient route for the synthesis of various cubane derivatives.
Industrial Production Methods
The use of flow electrochemical conditions is particularly advantageous for upscaling, as it allows for continuous production and improved reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(morpholinocarbonyl)cubanecarboxylate can undergo various chemical reactions, including:
Oxidation: The cubane core can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.
Substitution: The morpholinocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane core can lead to the formation of cubane diols, while reduction of the morpholinocarbonyl group can yield cubane amines. Substitution reactions can produce a wide range of cubane derivatives with different functional groups .
Scientific Research Applications
Methyl 4-(morpholinocarbonyl)cubanecarboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex cubane derivatives, which are used in materials science and organic synthesis.
Biology: The unique structure of cubane derivatives makes them useful in the study of molecular interactions and as potential drug candidates.
Medicine: Cubane derivatives have been investigated for their potential therapeutic properties, including as anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of Methyl 4-(morpholinocarbonyl)cubanecarboxylate involves its interaction with specific molecular targets and pathways. The cubane core provides a rigid scaffold that can enhance the binding affinity and selectivity of the compound for its targets. The morpholinocarbonyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-(morpholinocarbonyl)cubanecarboxylate include other cubane derivatives such as:
- 1,4-Cubanedicarboxylic acid
- 1-Iodo-4-methoxycubane
- Cubane diols
Uniqueness
What sets this compound apart from other cubane derivatives is the presence of the morpholinocarbonyl group. This functional group adds unique chemical properties and potential biological activities, making it a valuable compound for research and industrial applications. The combination of the cubane core and the morpholinocarbonyl group provides a versatile platform for the development of new materials and therapeutic agents .
Properties
IUPAC Name |
methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-13(18)15-9-6-10(15)8-11(15)7(9)14(6,8)12(17)16-2-4-20-5-3-16/h6-11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVJCPBOJUHIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590395 | |
| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883554-73-2 | |
| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



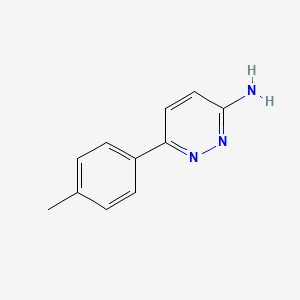
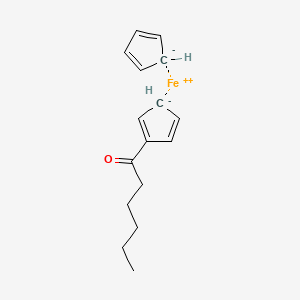
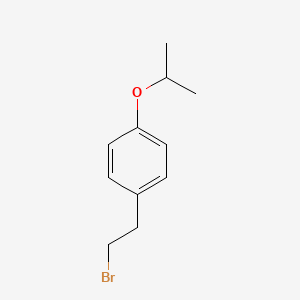
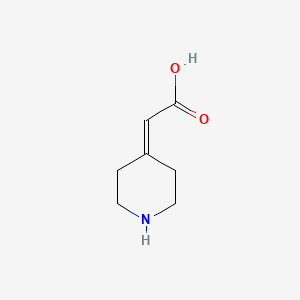

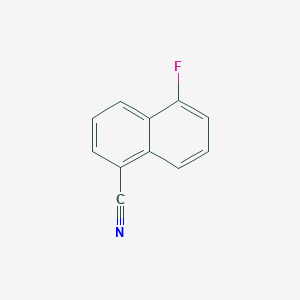
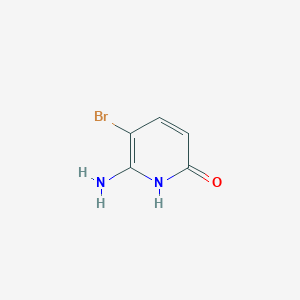

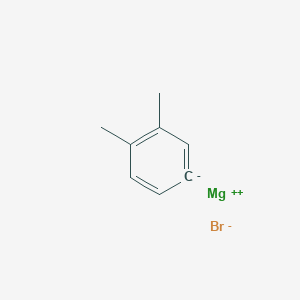
![Methyl (4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B1626970.png)
